
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Overview
Description
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 124752-23-4) is a chiral intermediate critical in synthesizing HMG-CoA reductase inhibitors, such as atorvastatin (Lipitor) and CI-981. Its structure features a 1,3-dioxane ring with a formyl group at position 6 and a tert-butyl acetate moiety at position 2. The (4R,6R) stereochemistry is essential for biological activity, as it aligns with the stereochemical requirements of HMG-CoA reductase binding .
The compound is synthesized via oxidation of a primary alcohol precursor using polymer-supported TEMPO, enabling high-yield production of a solid with uniform purity . Its role as a core intermediate lies in its formyl group, which undergoes further transformations (e.g., condensation, reduction) to introduce pharmacophoric elements in statins .
Preparation Methods
The synthesis of 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate involves several steps. One common synthetic route includes the reaction of tert-butyl acetoacetate with formaldehyde in the presence of a base to form the dioxane ring . The reaction conditions typically involve an inert atmosphere and low temperatures to ensure the stability of the intermediate products . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate undergoes various chemical reactions, including:
Scientific Research Applications
Synthesis of Statins
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is primarily utilized as an intermediate in the synthesis of statins. Statins are a class of drugs that inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis. The inhibition of this enzyme leads to reduced cholesterol levels in the bloodstream and decreased risk of cardiovascular diseases .
Key Statins Synthesized:
- Pitavastatin : This statin is known for its efficacy in lowering LDL cholesterol levels. The compound serves as a precursor in its synthesis.
Mechanism of Action :
The compound acts as a competitive inhibitor of HMG-CoA reductase, affecting the mevalonate pathway involved in lipid metabolism.
Chemical Reactions and Modifications
The compound can undergo various chemical transformations that enhance its utility in organic synthesis:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction : The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride.
- Substitution Reactions : The tert-butyl group can be replaced by other nucleophiles under suitable conditions.
Case Study 1: Statin Synthesis
A study demonstrated the successful use of this compound as an intermediate for synthesizing Pitavastatin. The research highlighted its effectiveness in producing high yields while maintaining purity levels suitable for pharmaceutical applications .
Case Study 2: Lipid Metabolism Research
Research involving this compound has provided insights into lipid metabolism pathways. By inhibiting HMG-CoA reductase effectively, it has been instrumental in studies aimed at understanding cholesterol biosynthesis and its implications for cardiovascular health .
Mechanism of Action
As an intermediate in the synthesis of Rosuvastatin Calcium, 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate contributes to the inhibition of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver . By inhibiting this enzyme, Rosuvastatin Calcium effectively reduces cholesterol levels in the blood, thereby lowering the risk of cardiovascular diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 1,3-dioxane backbone but differ in substituents and applications:
Note: The (4R,6S) isomer shares the same CAS number but differs in stereochemistry.
Stereochemical and Pharmacological Impact
- The (4R,6R) configuration in the formyl derivative is optimal for binding to HMG-CoA reductase, while the (4R,6S) isomer () shows reduced efficacy due to mismatched stereochemistry.
- The cyanomethyl group enhances electrophilicity, facilitating nucleophilic additions during synthesis, whereas the aminoethyl group improves water solubility in later intermediates.
Biological Activity
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate, also known as tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is a compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol. This compound features a dioxane ring that contributes to its chemical reactivity and biological properties. The presence of the formyl (−CHO) and acetate (−COOCH₃) groups enhances its functional versatility, making it an interesting candidate for various applications in organic synthesis and biological interactions.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of statins. Statins are widely used medications that inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, statins effectively lower cholesterol levels in the bloodstream and reduce the risk of cardiovascular diseases .
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit hypolipidemic and hypocholesterolemic effects. These compounds are essential in developing new drugs aimed at managing cholesterol levels and preventing heart disease . The compound's structural characteristics allow it to form stable intermediates during the synthesis of other biologically active molecules.
Case Studies
Several studies have explored the efficacy of statins derived from compounds like this compound:
- Case Study on PCSK9 Inhibitors : A study highlighted the development of small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in maintaining low-density lipoprotein cholesterol levels. The synthesis of these inhibitors often involves intermediates like this compound .
- Statin Efficacy Research : Various clinical trials have demonstrated that statins derived from this compound significantly reduce LDL cholesterol levels in patients at risk for coronary heart disease. These trials emphasize the importance of such intermediates in drug development and therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between this compound and related compounds:
Compound Name | Structure | Unique Features |
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Tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C₁₃H₂₂O₅ | Intermediate for statin synthesis |
6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C₁₃H₂₂N₂O₄ | Contains an amino group; potential for enhanced biological activity |
4R-cis-(6-formaldehydel)-2,2-dimethyl-1,3-dioxane | C₁₃H₂₂O₄ | Focuses on aldehyde functionality; lacks acetate group |
This comparison illustrates how variations in structure can influence chemical properties and biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,1-dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate?
- Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. For example, formylation of the dioxane ring can be achieved using reagents like NaBH(OAc)₃ in dichloroethane under acidic conditions, as seen in analogous dioxane-acetate syntheses . Intermediate purification often employs column chromatography (silica gel, Et₂O/hexane systems) . Key challenges include regioselective formylation and minimizing side reactions during esterification.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming the stereochemistry of the dioxane ring and formyl group positioning. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and formyl (CHO) stretches. Purity analysis can utilize HPLC with UV detection, referencing methods for structurally similar acetates .
Q. How can researchers optimize purification of this compound given its sensitivity to hydrolysis?
- Methodological Answer: Low-temperature flash chromatography (e.g., using dichloromethane/hexane gradients) minimizes degradation. For labile intermediates, anhydrous sodium sulfate is preferred for drying . Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) may enhance crystalline stability .
Q. What functional group reactivity should be prioritized during synthesis?
- Methodological Answer: The 1,3-dioxane ring’s acid sensitivity necessitates pH-controlled conditions during formylation. The tert-butyl ester group requires protection from nucleophilic attack, often via inert atmospheres (N₂/Ar) . Reductive amination or acetal formation steps should avoid competing hydrolysis .
Q. How do solvent polarity and temperature influence the compound’s stability?
- Methodological Answer: Stability studies in aprotic solvents (e.g., DCM, THF) at ≤25°C show minimal degradation over 72 hours. Protic solvents (e.g., MeOH) accelerate ester hydrolysis, requiring additives like molecular sieves . Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .
Advanced Research Questions
Q. How can computational methods accelerate the optimization of this compound’s synthesis?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states for formylation and esterification, guiding reagent selection. ICReDD’s integrated approach combines computational reaction path searches with experimental validation, reducing trial-and-error cycles by 40–60% . Machine learning models trained on analogous dioxane derivatives can predict optimal catalyst ratios .
Q. What mechanistic insights explain contradictory yields in scaled-up reactions?
- Methodological Answer: Contradictions often arise from mass transfer limitations in larger reactors. Computational fluid dynamics (CFD) simulations paired with factorial design (e.g., 2³ designs testing stirring rate, temperature, and solvent volume) identify critical variables. For example, poor mixing in viscous solutions reduces formylation efficiency, requiring reactor modifications .
Q. How can researchers resolve conflicting spectral data for the compound’s stereoisomers?
- Methodological Answer: Chiral HPLC or capillary electrophoresis separates enantiomers, while NOESY NMR correlates spatial proximity of methyl and formyl groups. X-ray crystallography provides definitive stereochemical assignments, as demonstrated for related 1,3-dioxane derivatives .
Q. What reactor design considerations enhance selectivity in continuous-flow synthesis?
- Methodological Answer: Microfluidic reactors with precise temperature control (±1°C) improve selectivity by minimizing side reactions. Membrane-integrated systems (e.g., ceramic membranes) enable in situ removal of acidic byproducts, preserving the dioxane ring . Residence time distribution (RTD) studies optimize flow rates for intermediate stability .
Q. Which degradation pathways dominate under oxidative conditions, and how can they be monitored?
- Methodological Answer: Accelerated oxidation studies (e.g., using H₂O₂ or UV/O₃ systems) reveal formyl group oxidation to carboxylic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation products, while electron paramagnetic resonance (EPR) identifies radical intermediates. Stabilizers like BHT (butylated hydroxytoluene) reduce degradation by 30–50% .
Properties
IUPAC Name |
tert-butyl 2-(6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQIIXBSQLRTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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